![molecular formula C11H16O2Si B13688934 (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)trimethylsilane](/img/structure/B13688934.png)
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)trimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)trimethylsilane is an organosilicon compound that features a trimethylsilane group attached to a 2,3-dihydrobenzo[b][1,4]dioxin moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)trimethylsilane typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
2,3-Dihydrobenzo[b][1,4]dioxin+Trimethylsilyl chlorideBasethis compound
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)trimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, alkoxides, or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Various silanes with different substituents.
Substitution: Compounds with new functional groups replacing the trimethylsilyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)trimethylsilane is used as a precursor in the synthesis of more complex organosilicon compounds. It serves as a protecting group for hydroxyl functionalities in organic synthesis.
Biology
In biological research, this compound is used to modify biomolecules, enhancing their stability and facilitating their study in various assays.
Medicine
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)trimethylsilane exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can stabilize reactive intermediates, facilitate the formation of new bonds, and protect sensitive functionalities during chemical reactions. The pathways involved include nucleophilic substitution and electrophilic addition reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethynyl]trimethylsilane
- (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methylene]-N-phenylhydrazinecarbothioamide
- 2,3-Dihydrobenzo[b][1,4]dioxin-5-amine
Uniqueness
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)trimethylsilane is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and stability. The presence of the trimethylsilyl group enhances its utility as a protecting group and a precursor in various synthetic applications.
Eigenschaften
Molekularformel |
C11H16O2Si |
|---|---|
Molekulargewicht |
208.33 g/mol |
IUPAC-Name |
2,3-dihydro-1,4-benzodioxin-6-yl(trimethyl)silane |
InChI |
InChI=1S/C11H16O2Si/c1-14(2,3)9-4-5-10-11(8-9)13-7-6-12-10/h4-5,8H,6-7H2,1-3H3 |
InChI-Schlüssel |
XIHKRVGLNCANGP-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=CC2=C(C=C1)OCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


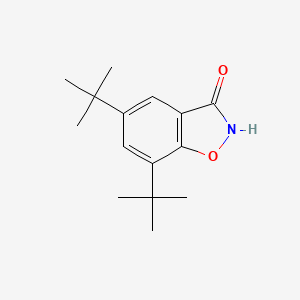
![Ethyl 7-Chlorobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B13688862.png)
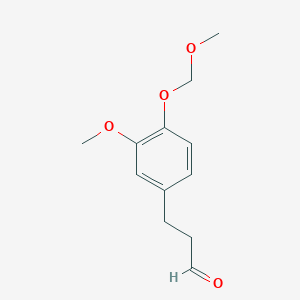
![(E)-3-Hydroxy-2-[2-[(2-hydroxy-1-naphthyl)methylene]hydrazino]quinazolin-4(3H)-one](/img/structure/B13688870.png)
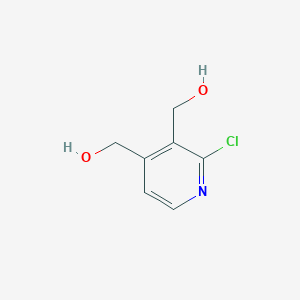
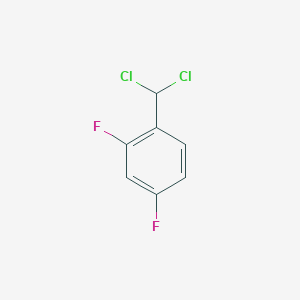
![2-(4-Chlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13688889.png)



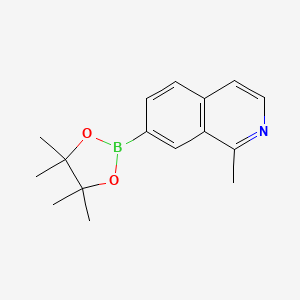
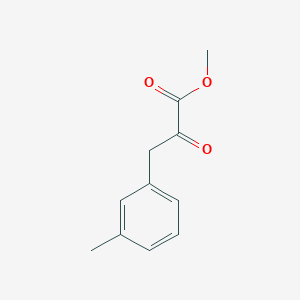

![(S)-2-[(S)-2-[(S)-2-(Fmoc-amino)-3-methylbutanamido]-4-methylpentanamido]-N-[4-(hydroxymethyl)phenyl]-6-[[(4-methoxyphenyl)diphenylmethyl]amino]hexanamide](/img/structure/B13688938.png)
